molecular formula C13H12Cl2N2O B2828013 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone CAS No. 477852-42-9

1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone

Cat. No.: B2828013
CAS No.: 477852-42-9
M. Wt: 283.15
InChI Key: IMTYJKUAUBVJRG-UHFFFAOYSA-N
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Description

1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone is an organic compound belonging to the class of 1,2,4-trisubstituted imidazoles. These compounds are characterized by the substitution of the imidazole ring at positions 1, 2, and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone typically involves the reaction of 2,6-dichlorobenzyl bromide with 2-methylimidazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the imidazole ring. The resulting intermediate is then subjected to oxidation to form the ethanone group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone is unique due to the specific combination of the 2,6-dichlorobenzyl group and the ethanone moiety.

Properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-8(18)13-7-17(9(2)16-13)6-10-11(14)4-3-5-12(10)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTYJKUAUBVJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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